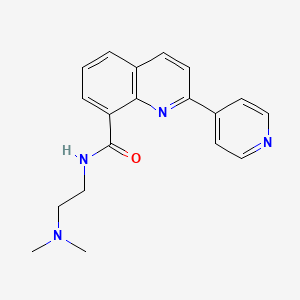
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide is a complex organic compound that features a quinoline core, a pyridine ring, and a dimethylaminoethyl side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: This step might involve coupling reactions such as the Suzuki or Heck reaction to attach the pyridine ring to the quinoline core.
Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions where the dimethylaminoethyl group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide could have various applications in scientific research:
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a fluorescent probe.
Medicine: Possible applications in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide would depend on its specific biological target. Generally, such compounds might interact with DNA, proteins, or enzymes, altering their function. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine, which are known for their antimalarial activity.
Pyridine Derivatives: Compounds such as nicotinamide or pyridoxine, which have various biological roles.
Uniqueness
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide’s uniqueness lies in its combined structure, which might confer specific biological activities or chemical properties not found in simpler analogs.
Propiedades
Número CAS |
107027-15-6 |
|---|---|
Fórmula molecular |
C19H20N4O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2-pyridin-4-ylquinoline-8-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-23(2)13-12-21-19(24)16-5-3-4-15-6-7-17(22-18(15)16)14-8-10-20-11-9-14/h3-11H,12-13H2,1-2H3,(H,21,24) |
Clave InChI |
CVJJKNLEWZRKFT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=C1N=C(C=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


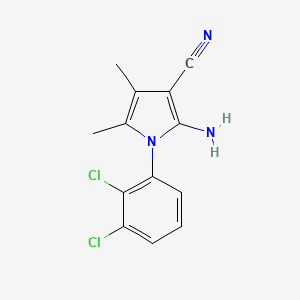
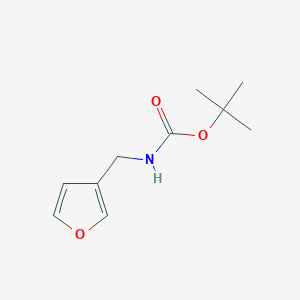
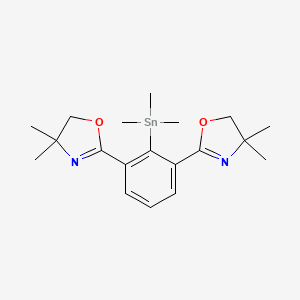

![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)
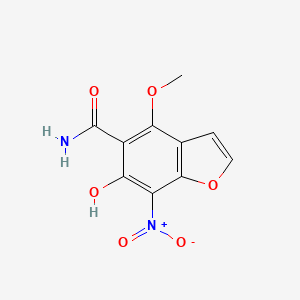
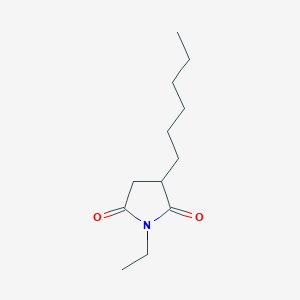
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)
![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)


![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)

